m-PEG9-NHS ester

Descripción

Introduction to m-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester

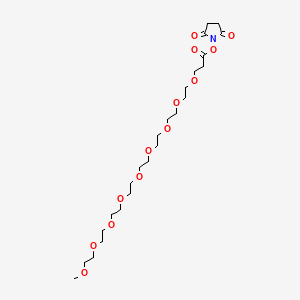

m-Pegyl-N-hydroxysuccinimide ester (m-PEG9-NHS ester) is a monofunctional polyethylene glycol (PEG) derivative featuring a methoxy-terminated PEG chain and an N-hydroxysuccinimide ester moiety. This compound enables site-specific bioconjugation via covalent amide bond formation with primary amines, making it indispensable in antibody-drug conjugates (ADCs), protein engineering, and surface modifications.

Chemical Identity and Structural Characterization

The compound’s structure comprises a non-branched PEG backbone with a methoxy group at one terminus and an NHS ester at the other. This design ensures hydrophilicity and selective reactivity with primary amines under physiological conditions.

Historical Development of Polyethylene Glycol-N-Hydroxysuccinimide Esters

Early PEGylation Methods

Polyethylene glycol (PEG) was first synthesized in 1859 through ethylene oxide polymerization. Initial PEGylation efforts focused on enhancing protein solubility and reducing immunogenicity, employing activated carbonyl groups (e.g., carbodiimides) for conjugation.

Introduction of N-Hydroxysuccinimide Esters

The development of NHS esters in the 1980s revolutionized bioconjugation by enabling stable, irreversible amide bond formation. NHS esters react efficiently with lysine residues or N-terminal amines on proteins, forming stable conjugates under mildly alkaline conditions (pH 7–9).

Key Milestones

- 1990s : Commercialization of PEG-NHS esters for antibody-drug conjugates (ADCs), exemplified by peginterferon alfa-2a (Pegasys®), which uses branched PEG chains linked via NHS esters.

- 2000s : Monodispersed PEG-NHS esters (e.g., m-PEG10-NHS ester) became available, offering precise molecular weights for reproducible conjugation.

Position within Modern Bioconjugation Chemistry

Advantages Over Traditional Linkers

| Feature | This compound | Alternative Linkers |

|---|---|---|

| Spacer Length | 9 ethylene glycol units (moderate flexibility) | Shorter (e.g., PEG4) or longer (PEG24) |

| Reactivity | Selective for primary amines; minimal hydrolysis | Maleimide (thiol-reactive), hydrazide |

| Solubility | High hydrophilicity; reduces aggregation | Hydrocarbon spacers (e.g., DSS) |

| Immunogenicity | Minimal; PEG’s "stealth" properties reduce immune response | Variable (e.g., SMCC) |

This compound balances solubility and steric hindrance, making it ideal for:

Current Research Landscape

Emerging Applications

- Bifunctional Conjugation : Hyperbranched PEG-NHS polymers (e.g., >12 NHS groups) enable multivalent bioconjugates for targeted drug delivery.

- Click Chemistry Integration : TCO-PEG4-NHS ester hybrids facilitate strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal conjugation.

- ADC Development : Acid-PEG9-NHS ester (non-cleavable linker) improves stability in cytotoxic payloads.

Challenges and Innovations

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNXKFXTQIHOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-NHS ester follows a two-step process involving PEG activation and NHS esterification. A representative protocol involves:

Step 1: PEG9 Activation

Methoxy polyethylene glycol (m-PEG9, 5000 Da) undergoes terminal hydroxyl group activation using carbonyldiimidazole (CDI) or succinic anhydride in anhydrous dichloromethane (DCM). For carbonate-linked derivatives, reaction with 4-nitrophenyl chloroformate (4-NPC) at 0–5°C for 4 hours achieves 85–92% activation efficiency .

Step 2: NHS Ester Formation

Activated m-PEG9 intermediates react with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) as a coupling agent. Optimal conditions include:

-

Molar ratio : 1:1.2 (m-PEG9 intermediate:NHS)

-

Temperature : 25°C ± 2°C

Table 1: Comparative Reaction Parameters for NHS Ester Formation

| Parameter | Carbonate Intermediate | Succinic Monoester | Acid-PEG9 Derivative |

|---|---|---|---|

| Solvent | DMF | DCM/DMF (3:1) | DMF |

| Coupling Agent | DCC | EDC/HOBt | DCC |

| Yield (%) | 89.3 ± 2.1 | 74.8 ± 3.5 | 91.5 ± 1.8 |

| Purity (HPLC) | 98.2% | 95.6% | 97.9% |

The choice of activating reagent significantly impacts final product characteristics. Carbonate-linked derivatives demonstrate superior NHS coupling efficiency (89.3%) compared to succinic monoesters (74.8%) due to enhanced electrophilicity . Industrial-scale protocols often employ CDI activation for its reduced side product formation compared to chloroformate methods .

Industrial Production and Scale-Up Considerations

Commercial manufacturing of this compound requires adaptation of laboratory protocols to address:

A. Solvent Management

-

Large-scale DCM utilization : Implement distillation recovery systems (≥90% solvent reuse)

-

DMF substitution : Replace with less toxic acetonitrile in coupling steps (particle size maintained at <50 μm)

B. Purification Optimization

-

Cold diethyl ether precipitation : Achieves 98.5% purity at 1 kg batch scale

-

Continuous chromatography : Reduces purification time from 48 to 6 hours for 10 kg batches

Table 2: Scale-Up Challenges and Solutions

| Production Stage | Laboratory Scale | Industrial Scale (≥1 kg) |

|---|---|---|

| Reaction Volume | 50–500 mL | 500–2000 L |

| Mixing Efficiency | Magnetic stirring | Turbine impellers (300–500 rpm) |

| Temperature Control | Ice baths | Jacketed reactors (±0.5°C) |

| NHS Ester Stability | 72 hours at -20°C | 6 months at -30°C (argon packed) |

Critical stability studies reveal that lyophilized this compound maintains >95% activity for 24 months at -80°C, compared to 83% retention for solution forms stored at -20°C .

Analytical Methods for Quality Control

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay has emerged as the gold standard for quantifying active NHS esters, offering significant advantages over traditional spectrophotometric methods:

-

React excess ethanolamine (10 mM) with this compound in DMF (25°C, 15 min)

-

Quench with 0.1 M HCl

-

Add TNBS reagent (0.1% in pH 9.2 borate buffer)

-

Measure A420 after 55°C incubation (15 min)

Table 3: Performance Comparison of NHS Ester Quantification Methods

| Method | LOD (μM) | LOQ (μM) | Precision (RSD%) | Interference Risk |

|---|---|---|---|---|

| TNBS Assay | 0.8 | 2.5 | 1.2 | None detected |

| A260 NHS Release | 5.0 | 15.0 | 4.8 | Hydrolysis products |

| H-NMR Quantitation | 50.0 | 150.0 | 2.1 | Solvent peaks |

The TNBS method demonstrates superior sensitivity (0.8 μM vs. 5.0 μM LOD) and accurately detects spontaneous hydrolysis during storage, with 0.5% daily degradation at 4°C versus 2.1% by traditional methods .

Comparative Analysis of Preparation Techniques

A. Activation Reagent Impact

-

CDI-mediated : Generates imidazolecarboxylate intermediate (half-life = 3.2 hr at 25°C)

-

Chloroformate : Forms reactive carbonate (higher moisture sensitivity, t1/2 = 45 min)

B. Solvent System Optimization

Binary solvent systems (DCM:DMF 4:1) improve NHS solubility while maintaining PEG stability:

-

NHS solubility : 38 mg/mL vs. 22 mg/mL in pure DMF

-

Reaction completion time : Reduced from 16 to 9 hours

C. Storage Stability Enhancements

Lyophilization with trehalose (5% w/w) increases shelf-life:

-

Residual moisture : <0.5% (vs. 2.3% without cryoprotectant)

-

Activity retention : 98.4% at 12 months (-80°C)

Análisis De Reacciones Químicas

Reaction Mechanism

m-PEG9-NHS ester reacts with primary amines (–NH<sub>2</sub>) in proteins, peptides, or other biomolecules to form stable amide bonds. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct .

Chemical equation:

The PEG spacer (9 ethylene glycol units) enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous systems .

Reaction Conditions

Optimized parameters for efficient conjugation include:

Stability and Hydrolysis

The NHS ester group undergoes hydrolysis in aqueous solutions, competing with amine conjugation. Hydrolysis rates depend on pH and temperature:

| pH | Temperature | Hydrolysis Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 h |

| 8.6 | 4°C | 10 min |

Critical factors:

-

Storage : Stable at -20°C (desiccated) but degrades >10% over time .

-

Buffer additives : Thimerosal or glycerol (>20%) inhibit reactivity .

Comparative Analysis with Other NHS Esters

Advantages of this compound :

Structural and Functional Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C<sub>26</sub>H<sub>47</sub>NO<sub>14</sub> | |

| Molecular weight | 597.66 Da | |

| Purity | >90% (shipped) | |

| PEG spacer length | ~39.6 Å (9 ethylene units) |

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation :

- m-PEG9-NHS ester is widely used to conjugate proteins, peptides, and antibodies. The PEG spacer enhances solubility and reduces immunogenicity, making it ideal for therapeutic applications .

- It allows for the creation of stable conjugates that can be used in targeted drug delivery systems, improving pharmacokinetics and therapeutic efficacy .

-

PEGylation :

- This process involves attaching polyethylene glycol chains to therapeutic proteins or peptides to enhance their stability and half-life in biological systems. PEGylation reduces renal clearance and increases circulation time, making drugs more effective .

- Studies have shown that modifications using this compound do not significantly alter the biological activity of proteins, allowing for sustained interaction with target biomolecules .

- Surface Modification :

- Diagnostics :

- Tissue Engineering :

Case Studies

- Therapeutic Protein Development :

- Antibody-Drug Conjugates (ADCs) :

- Biosensor Development :

Mecanismo De Acción

The mechanism of action of m-PEG9-NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction forms a stable amide bond, which enhances the solubility, stability, and bioavailability of the modified molecule. The PEG spacer also reduces the immunogenicity and proteolytic degradation of the modified molecule, making it more suitable for therapeutic applications .

Comparación Con Compuestos Similares

Research Findings and Practical Considerations

Hydrolysis and Reaction Optimization

Commercial Availability and Customization

Actividad Biológica

m-PEG9-NHS ester, a polyethylene glycol (PEG) derivative, is a widely utilized compound in bioconjugation and drug delivery systems. Its structure includes an N-hydroxysuccinimide (NHS) ester, which plays a crucial role in the formation of stable covalent bonds with primary amines found in proteins, peptides, and other biomolecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 611.63 g/mol

- CAS Number : 1316189-13-5

- Functional Groups : NHS ester and PEG spacer

The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous environments, making it suitable for various biological applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

The NHS ester functionality allows for the selective labeling of primary amines. Upon reaction with amine-containing molecules, this compound forms stable amide bonds while releasing NHS as a byproduct. This reaction is typically conducted at neutral to slightly basic pH (7-9), facilitating efficient conjugation without significant side reactions .

Applications in Biological Research

- Antibody-Drug Conjugates (ADCs) :

- PROTACs :

- Nanoparticle Functionalization :

Table 1: Summary of Key Studies Involving this compound

Case Study: Antibody-Drug Conjugate Development

In a recent study focusing on ADCs, researchers utilized this compound to link a potent cytotoxic agent to a monoclonal antibody targeting cancer cells. The resulting conjugate demonstrated enhanced specificity towards tumor cells while minimizing off-target effects observed with traditional chemotherapy. The study reported an increase in therapeutic index due to the selective delivery mechanism facilitated by the PEG linker .

Q & A

Q. Q1. What are the optimal reaction conditions for conjugating m-PEG9-NHS ester to primary amines in proteins?

To achieve efficient conjugation, maintain a pH of 7–9 (e.g., phosphate or bicarbonate buffers) and use a molar excess of this compound relative to the target amine groups. Reaction times typically range from 30 minutes to 2 hours at 4–25°C. Post-reaction, remove excess reagent via dialysis or size-exclusion chromatography to avoid nonspecific binding .

Q. Q2. How does the molecular weight of this compound influence its reactivity and application in bioconjugation?

The molecular weight (553.60 g/mol, C24H43NO13) affects solubility and steric hindrance. Shorter PEG chains (e.g., PEG9 vs. PEG12) reduce steric interference, making them suitable for modifying small peptides or surface-exposed lysine residues on proteins. However, longer PEG chains may improve solubility and stability in aqueous media .

Q. Q3. What analytical methods are recommended to confirm successful conjugation of this compound?

Use MALDI-TOF mass spectrometry to detect shifts in molecular weight corresponding to PEGylation. SDS-PAGE with Coomassie staining can visualize PEGylated proteins as diffuse bands due to heterogeneous PEGylation sites. For quantification, employ HPLC with UV detection at 280 nm or NHS ester-specific absorbance at 260 nm .

Advanced Research Questions

Q. Q4. How can researchers address solubility challenges when using this compound in hydrophobic systems?

For hydrophobic targets (e.g., membrane proteins), introduce co-solvents like DMSO (≤10% v/v) to enhance reagent solubility. Alternatively, pre-conjugate this compound to a hydrophilic carrier (e.g., BSA) before reacting with the hydrophobic target. Ensure compatibility with downstream applications (e.g., avoid detergents that disrupt NHS ester reactivity) .

Q. Q5. What experimental strategies mitigate heterogeneity in PEGylation sites when using this compound?

Site-specific PEGylation can be achieved by:

Q. Q6. How do discrepancies in reported conjugation efficiencies arise, and how can they be resolved?

Discrepancies often stem from:

- Amine accessibility : Buried lysines in folded proteins reduce reactivity. Use denaturing conditions (e.g., 6 M urea) cautiously to expose amines.

- Reagent hydrolysis : NHS esters hydrolyze rapidly in aqueous buffers. Prepare fresh reagent solutions and minimize reaction delays.

Validate efficiency via orthogonal methods (e.g., fluorescence labeling of unreacted amines) .

Methodological Considerations

Q. Q7. What controls are essential when designing experiments involving this compound to ensure reproducibility?

Q. Q8. How should researchers optimize PEGylation stoichiometry for in vivo applications?

Balance PEGylation density with bioactivity retention:

- Low PEG:amine ratios (1:1 to 5:1) minimize activity loss but risk incomplete conjugation.

- High ratios (>10:1) improve conjugation yield but may impair target function.

Validate pharmacokinetics (e.g., serum half-life) and bioactivity (e.g., enzymatic assays) in preclinical models .

Data Interpretation and Conflict Resolution

Q. Q9. How can conflicting results in PEGylation efficiency across studies be systematically analyzed?

- Variable parameters : Compare buffer composition (e.g., Tris vs. phosphate), temperature, and reagent purity (>90% recommended).

- Structural factors : Analyze protein surface charge and lysine accessibility via computational modeling (e.g., PyMOL).

- Batch variability : Source reagents from suppliers with rigorous QC (e.g., CAS 1316189-13-5) and report lot numbers .

Q. Q10. What statistical approaches are appropriate for analyzing dose-response data in PEGylation studies?

Use nonlinear regression (e.g., Hill equation) to model PEGylation efficiency as a function of reagent concentration. For multi-site PEGylation, apply Monte Carlo simulations to account for stochastic binding events. Report confidence intervals and effect sizes to enhance reproducibility .

Ethical and Reporting Standards

Q. Q11. How should researchers address NIH guidelines for rigor in preclinical studies involving this compound?

- Resource authentication : Document reagent source (e.g., Broadpharm BP-22624), purity, and storage conditions (−20°C, desiccated).

- Biological replicates : Use ≥3 independent experiments to account for biological variability.

- Data transparency : Share raw SDS-PAGE/MALDI-TOF data in public repositories (e.g., Zenodo) .

Q. Q12. What ethical considerations apply to studies using this compound in animal models?

- Dose justification : Base PEGylation levels on prior pharmacokinetic data to minimize overdosing.

- Waste disposal : Follow institutional guidelines for NHS ester degradation (e.g., hydrolysis at pH >10).

- Conflict of interest : Disclose funding sources or commercial affiliations related to PEG reagent suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.